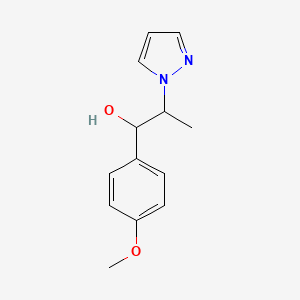
1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol
Descripción general
Descripción
1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29358 g/mol
- CAS Number : [not provided in the sources]
The compound features a methoxy group and a pyrazole moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been investigated for its role as an inhibitor of lipoxygenases, particularly the ALOX15 enzyme involved in inflammatory processes. The presence of the methoxy group at the para position of the phenyl ring enhances its inhibitory potency by facilitating binding at the enzyme's active site .
Biological Activities
-
Anti-inflammatory Activity :
- The compound exhibits selective inhibition of ALOX15, which plays a crucial role in the metabolism of polyunsaturated fatty acids into pro-inflammatory mediators. Studies have shown that derivatives of this compound can significantly reduce the production of leukotrienes, which are inflammatory mediators .
- Anticancer Properties :
- Antioxidant Activity :
In vitro Studies
A study focused on the inhibitory effects of various substituted pyrazoles on ALOX15 revealed that compounds with methoxy substitutions demonstrated enhanced inhibition compared to their unsubstituted counterparts. The IC50 values for these compounds ranged from 0.010 to 0.032 µM, indicating strong potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlighted that modifications on the pyrazole ring and phenyl substituents significantly affect biological activity. For instance, compounds retaining the methoxy group showed better binding affinity and selectivity towards ALOX15 compared to those lacking this feature .
Data Tables
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 0.010 | ALOX15 Inhibitor |
| 5-(4-methoxyphenyl)-1H-indole | 0.015 | Anticancer |
| 4-Methoxyphenyl-1H-imidazole | 0.020 | Anti-inflammatory |
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrazol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(15-9-3-8-14-15)13(16)11-4-6-12(17-2)7-5-11/h3-10,13,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDISAVSZXXPIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















